molecular formula C11H11BrO B1338435 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 495414-32-9

5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1338435
M. Wt: 239.11 g/mol
InChI Key: GCRNUNIYUKQVGO-UHFFFAOYSA-N
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Patent
US06239284B1

Procedure details

A solution of 5-bromo-1-indanone (3.75 g, 17.76 mmol) in 18 ml of anhydrous THF is brought to −20° C. under an atmosphere of argon and with magnetic stirring. A 1M solution of t-BuOK in THF (18 ml, 18 mmol) is added with a syringe and the stirring continued for 3 hours at ambient temperature. At 0° C., 10 ml of distilled water is added and the mixture then extracted with ether (4×75 ml), dried over MgSO4, filtered and evaporated to obtain a raw product that is incorporated onto silica and purified by flash chromatography on silica (eluent ether:petroleum ether=2:98 up to 5:95). In order of elution, one obtains 1.85 g of a yellowish oil, 2,2-dimethyl-5-bromo-1-indanone (yield=43%), 0.50 g of a white solid 2-methyl-5-bromo-1-indanone (yield=13%) and 1.20 g of a white solid (32%) the starting material, 5-bromo-1-indanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[CH3:12][C:13]([O-])([CH3:15])[CH3:14].[K+].[OH2:18]>C1COCC1>[CH3:12][C:13]1([CH3:15])[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:14]1=[O:18].[CH3:12][CH:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:7]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Step Two
Name
Quantity
3.75 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to −20° C. under an atmosphere of argon and with magnetic stirring
EXTRACTION
Type
EXTRACTION
Details
the mixture then extracted with ether (4×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a raw product that
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica (eluent ether:petroleum ether=2:98 up to 5:95)
WASH
Type
WASH
Details
In order of elution, one

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C(C2=CC=C(C=C2C1)Br)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%
Name
Type
product
Smiles
CC1C(C2=CC=C(C=C2C1)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06239284B1

Procedure details

A solution of 5-bromo-1-indanone (3.75 g, 17.76 mmol) in 18 ml of anhydrous THF is brought to −20° C. under an atmosphere of argon and with magnetic stirring. A 1M solution of t-BuOK in THF (18 ml, 18 mmol) is added with a syringe and the stirring continued for 3 hours at ambient temperature. At 0° C., 10 ml of distilled water is added and the mixture then extracted with ether (4×75 ml), dried over MgSO4, filtered and evaporated to obtain a raw product that is incorporated onto silica and purified by flash chromatography on silica (eluent ether:petroleum ether=2:98 up to 5:95). In order of elution, one obtains 1.85 g of a yellowish oil, 2,2-dimethyl-5-bromo-1-indanone (yield=43%), 0.50 g of a white solid 2-methyl-5-bromo-1-indanone (yield=13%) and 1.20 g of a white solid (32%) the starting material, 5-bromo-1-indanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[CH3:12][C:13]([O-])([CH3:15])[CH3:14].[K+].[OH2:18]>C1COCC1>[CH3:12][C:13]1([CH3:15])[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:14]1=[O:18].[CH3:12][CH:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:7]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Step Two
Name
Quantity
3.75 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to −20° C. under an atmosphere of argon and with magnetic stirring
EXTRACTION
Type
EXTRACTION
Details
the mixture then extracted with ether (4×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a raw product that
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica (eluent ether:petroleum ether=2:98 up to 5:95)
WASH
Type
WASH
Details
In order of elution, one

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C(C2=CC=C(C=C2C1)Br)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%
Name
Type
product
Smiles
CC1C(C2=CC=C(C=C2C1)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.